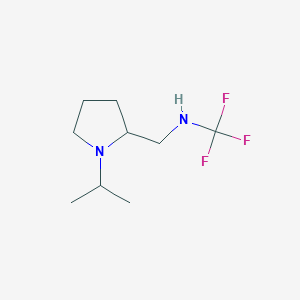
1,1,1-trifluoro-N-((1-isopropylpyrrolidin-2-yl)methyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,1-Trifluoro-N-((1-isopropylpyrrolidin-2-yl)methyl)methanamine is a fluorinated amine compound It is characterized by the presence of trifluoromethyl groups and a pyrrolidine ring, which contribute to its unique chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-trifluoro-N-((1-isopropylpyrrolidin-2-yl)methyl)methanamine typically involves the reaction of a trifluoromethylated precursor with an appropriate amine. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the reaction. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography to isolate the final product.
化学反応の分析
Types of Reactions
1,1,1-Trifluoro-N-((1-isopropylpyrrolidin-2-yl)methyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce secondary or tertiary amines.
科学的研究の応用
1,1,1-Trifluoro-N-((1-isopropylpyrrolidin-2-yl)methyl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of 1,1,1-trifluoro-N-((1-isopropylpyrrolidin-2-yl)methyl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance its binding affinity and stability, making it a valuable compound in drug design and development. The pathways involved may include inhibition or activation of specific enzymes, leading to desired biological effects.
類似化合物との比較
Similar Compounds
1,1,1-Trifluoro-N-phenylmethanesulfonamide: This compound also contains trifluoromethyl groups and is used in similar applications.
1,1,1-Trifluoropropan-2-ylhydrazine hydrochloride: Another fluorinated amine with comparable chemical properties.
Uniqueness
1,1,1-Trifluoro-N-((1-isopropylpyrrolidin-2-yl)methyl)methanamine is unique due to its specific structural features, including the pyrrolidine ring and isopropyl group
特性
分子式 |
C9H17F3N2 |
|---|---|
分子量 |
210.24 g/mol |
IUPAC名 |
1,1,1-trifluoro-N-[(1-propan-2-ylpyrrolidin-2-yl)methyl]methanamine |
InChI |
InChI=1S/C9H17F3N2/c1-7(2)14-5-3-4-8(14)6-13-9(10,11)12/h7-8,13H,3-6H2,1-2H3 |
InChIキー |
WYFIEWPSDNUCGT-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1CCCC1CNC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


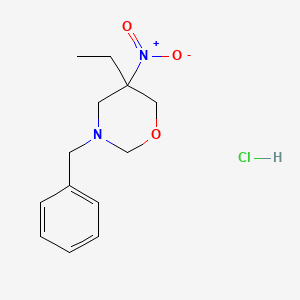


![(2S)-2,3-diamino-2-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxo-5-phenylmethoxypentanoic acid](/img/structure/B13962887.png)
![1-(1-Azabicyclo[2.2.1]heptan-4-yl)-2-bromoethanone](/img/structure/B13962892.png)
![2,2,3,3,4,4,4-Heptafluoro-N-(2,2,3,3,4,4,4-heptafluorobutanoyl)-N-[2-(3-hydroxy-4-methoxyphenyl)ethyl]butanamide](/img/structure/B13962893.png)
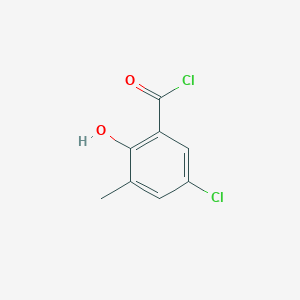
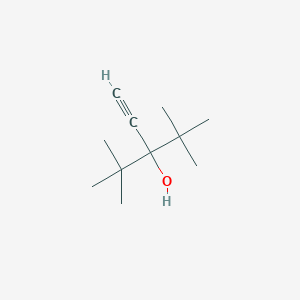
![Benzyl 8-(aminomethyl)-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13962909.png)

![Tetramethyl 4-oxo-4H-pyrido[3,2,1-jk]carbazole-1,2,3,6-tetracarboxylate](/img/structure/B13962929.png)
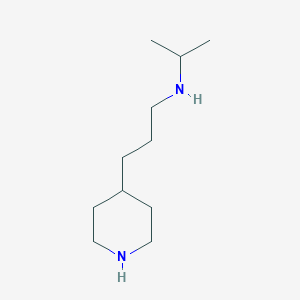
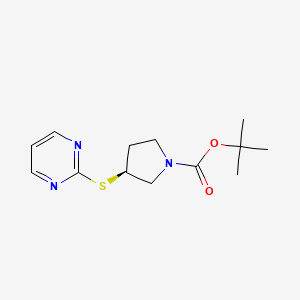
![Pyrrolo[1,2-D][1,2,4]triazocine](/img/structure/B13962956.png)
